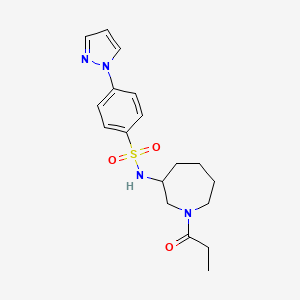

N-(1-propionylazepan-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(1-propionylazepan-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives typically involves the formation of a new C-N bond under mild reaction conditions, often facilitated by catalysts such as silver to achieve regioselective synthesis from ynamides and pyrazoles (Karunakar et al., 2023).

Molecular Structure Analysis

The molecular structure and conformation of related benzenesulfonamide compounds have been elucidated through crystallographic studies. For example, significant differences in the conformations adopted by molecules in the solid state have been reported, with implications for their biological activity in aqueous media (Borges et al., 2014).

Applications De Recherche Scientifique

Chemical Synthesis and Potential Therapeutic Activities

N-(1-propionylazepan-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, due to its structural complexity, is part of a broader class of compounds known for their diverse applications in medicinal chemistry. Research focuses on the synthesis and characterization of derivatives with similar core structures for potential therapeutic activities. For instance, derivatives of celecoxib, a well-known pharmaceutical agent, have been synthesized, showing potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives are evaluated for their biological activities, showing promise as therapeutic agents without significant gastric toxicity, a common side effect of many anti-inflammatory drugs (Küçükgüzel et al., 2013).

Structural Analysis and Drug Design

The structural analysis of N-(1-propionylazepan-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide and its analogs aids in understanding their conformational preferences, which is crucial for drug design. Studies on conformational differences in similar compounds have revealed insights into how these structures interact with biological targets. This understanding is instrumental in designing more effective and selective therapeutic agents, highlighting the significance of structural analysis in drug discovery processes (Borges et al., 2014).

Antitumor Activities

Several studies have synthesized and evaluated sulfonamide derivatives for their in vitro antitumor activities. These compounds, including benzenesulfonamides and disubstituted sulfonylureas or thioureas, have shown promising broad-spectrum antitumor activity against various cancer cell lines. The synthesis of these compounds involves structurally related variants to explore their potential as antitumor agents, demonstrating the versatility and therapeutic potential of sulfonamide derivatives in cancer treatment (Faidallah et al., 2007; Rostom, 2006).

Propriétés

IUPAC Name |

N-(1-propanoylazepan-3-yl)-4-pyrazol-1-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c1-2-18(23)21-12-4-3-6-15(14-21)20-26(24,25)17-9-7-16(8-10-17)22-13-5-11-19-22/h5,7-11,13,15,20H,2-4,6,12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXZSOQZZCQQPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCCC(C1)NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-propionylazepan-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5554589.png)

![N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5554592.png)

![4-[(4-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554599.png)

![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide](/img/structure/B5554624.png)

![N-{[1-(3,5-dimethylphenyl)cyclopentyl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5554636.png)

![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5554655.png)

![3-({2-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5554676.png)

![N-ethyl-3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5554686.png)